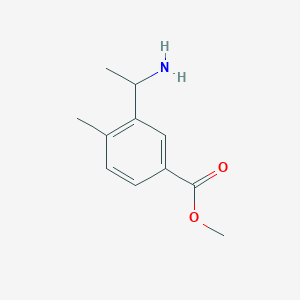

Methyl 3-(1-aminoethyl)-4-methylbenzoate

CAS No.:

Cat. No.: VC17803014

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | methyl 3-(1-aminoethyl)-4-methylbenzoate |

| Standard InChI | InChI=1S/C11H15NO2/c1-7-4-5-9(11(13)14-3)6-10(7)8(2)12/h4-6,8H,12H2,1-3H3 |

| Standard InChI Key | PXQBHAHWPLQYFQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(C)N |

Introduction

Chemical Identity and Structural Analysis

Methyl 3-(1-aminoethyl)-4-methylbenzoate belongs to the benzoate ester family, characterized by a benzene ring substituted with a methyl group at position 4, a methyl ester at position 1, and a 1-aminoethyl group at position 3. Its molecular formula is CHNO, with a molecular weight of 193.24 g/mol. The compound’s structure combines aromaticity with functional groups that enhance reactivity and solubility, making it valuable for synthetic applications.

Key Structural Features

-

Aromatic Core: The benzene ring provides stability and serves as a scaffold for substitutions.

-

Ester Group: The methyl ester at position 1 contributes to polarity and hydrolytic stability.

-

Aminoethyl Side Chain: The 1-aminoethyl group at position 3 introduces basicity and potential for hydrogen bonding, which is critical for biological interactions .

Physicochemical Properties

While direct experimental data for methyl 3-(1-aminoethyl)-4-methylbenzoate are scarce, properties can be extrapolated from analogs:

The compound likely exists as a white to off-white crystalline powder under standard conditions, with stability dependent on storage in inert atmospheres and protection from light .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-(1-aminoethyl)-4-methylbenzoate can be inferred from methods used for related compounds:

-

Reductive Amination:

-

Acylation and Esterification:

Optimization Challenges

-

Selectivity: Ensuring mono-substitution at position 3 requires careful control of reaction conditions.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures may be necessary to isolate the pure product .

Applications in Pharmaceutical Chemistry

Methyl 3-(1-aminoethyl)-4-methylbenzoate is hypothesized to serve as an intermediate in the synthesis of bioactive molecules, analogous to its structural relatives:

Anticancer Agents

-

Hedgehog Signaling Inhibitors: Derivatives of methyl 3-amino-4-methylbenzoate are used to synthesize 4-(pyrimidin-2-ylamino)benzamide derivatives, which inhibit pathways implicated in cancer progression .

-

Kinase Inhibitors: The aminoethyl group may enhance binding affinity to kinase domains, as seen in nilotinib impurity studies .

Antibacterial and Antiviral Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume